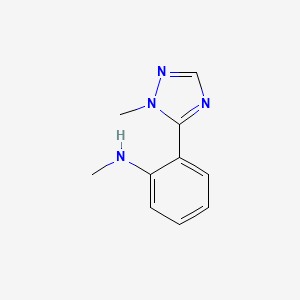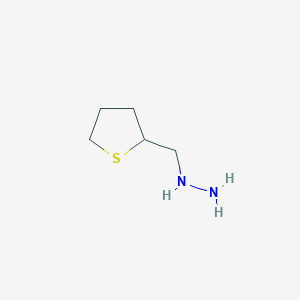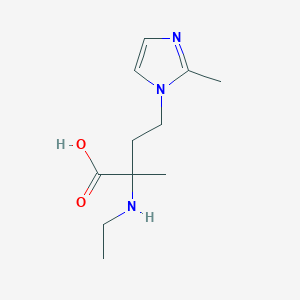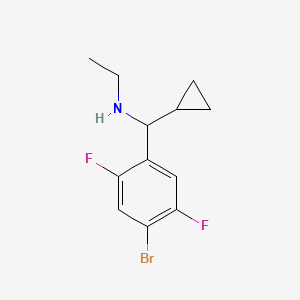
1-Chloro-2-(1-iodoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a halogenated derivative of benzene, featuring both chlorine and iodine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-2-ethylbenzene, an iodination reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene or other dehalogenated products.
Applications De Recherche Scientifique
1-Chloro-2-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their potential as radiolabeled tracers.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine, which can be radioactively labeled.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(1-iodoethyl)benzene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the iodine atom can be radioactively labeled, allowing the compound to be used as a tracer in imaging studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-iodobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Iodoethylbenzene:
1-Bromo-2-(1-iodoethyl)benzene: Similar structure but with bromine instead of chlorine, which can influence its chemical behavior.
Uniqueness
1-Chloro-2-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for versatile chemical transformations and specialized uses in various fields.
Propriétés
Formule moléculaire |
C8H8ClI |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
1-chloro-2-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8ClI/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 |
Clé InChI |
SPDLDGAUQGOYOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)


